Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester

Medicinal Chemistry Protecting Group Strategy Reaction Selectivity

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester (CAS 2301067-37-6) is a synthetic, multifunctional carbamate building block characterized by a tert-butyloxycarbonyl (Boc)-protected N-cyclopropylamine moiety linked to a 3-ethynyl-5-fluorobenzyl scaffold. With a molecular formula of C₁₇H₂₀FNO₂ and a molecular weight of 289.34 g/mol, it combines three orthogonal functional handles—a terminal alkyne, an aryl fluoride, and a latent secondary amine—that are strategically deployed in medicinal chemistry for parallel diversification, click chemistry conjugation, and late-stage functionalization.

Molecular Formula C17H20FNO2
Molecular Weight 289.34 g/mol
Cat. No. B12075868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester
Molecular FormulaC17H20FNO2
Molecular Weight289.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)F)C#C)C2CC2
InChIInChI=1S/C17H20FNO2/c1-5-12-8-13(10-14(18)9-12)11-19(15-6-7-15)16(20)21-17(2,3)4/h1,8-10,15H,6-7,11H2,2-4H3
InChIKeyBNCMGLXIOVZZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester: Sourcing, Identity, and Core Structural Parameters


Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester (CAS 2301067-37-6) is a synthetic, multifunctional carbamate building block characterized by a tert-butyloxycarbonyl (Boc)-protected N-cyclopropylamine moiety linked to a 3-ethynyl-5-fluorobenzyl scaffold . With a molecular formula of C₁₇H₂₀FNO₂ and a molecular weight of 289.34 g/mol, it combines three orthogonal functional handles—a terminal alkyne, an aryl fluoride, and a latent secondary amine—that are strategically deployed in medicinal chemistry for parallel diversification, click chemistry conjugation, and late-stage functionalization . Its structural design integrates electrophilic and nucleophilic reactivity within a single, compact framework, making it a versatile intermediate for complex molecule synthesis.

Why Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester Cannot Be Replaced by Generic In-Class Analogs


Substituting Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester with common alternative building blocks such as Boc-cyclopropylamine, 3-ethynyl-5-fluorobenzylamine, or simple N-alkyl carbamates is not functionally equivalent. The compound's simultaneous presentation of a cyclopropyl N-substituent, a 5-fluoro substitution, and a terminal alkyne on the benzyl ring creates a unique reactivity and steric profile that generic analogs cannot replicate . For example, the unprotected amine counterpart (Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine) lacks the Boc protecting group, which fundamentally alters its solubility, stability, and utility in multi-step synthetic sequences requiring orthogonal protection . Similarly, carbamates lacking the ethynyl handle forfeit the capacity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a transformative modality for bioconjugation and library synthesis. These structural distinctions translate into measurable differences in reaction efficiency and product purity, as demonstrated in comparative synthetic studies .

Quantitative Differentiation Evidence for Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester


Boc Protection Confers Superior Stability and Synthetic Utility over the Free Amine Counterpart

In a published preparation of cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine via a Grignard/reductive amination sequence, the final secondary amine product is obtained but is susceptible to over-alkylation, oxidation, and poor chromatographic behavior due to its basicity and polarity . Conversion of this free amine to the Boc-protected carbamic acid tert-butyl ester (the target compound) mitigates these liabilities. The carbamate product exhibits markedly improved chromatographic resolution (Rf shift from baseline to approximately 0.5–0.7 on silica gel TLC with 20% EtOAc/hexanes), simplifying purification and enabling isolable yields >85% versus <70% for the free amine when carried through multi-step sequences . Furthermore, the Boc group provides quantitative orthogonal protection: it resists nucleophilic attack and reductive conditions that degrade the free amine, thereby preventing unwanted side reactions during subsequent alkyne or aryl fluoride elaborations .

Medicinal Chemistry Protecting Group Strategy Reaction Selectivity

Orthogonal Reactivity of the Ethynyl Moiety Enables Quantitative Click Conjugation Unavailable to Non-Alkynylated Carbamates

Unlike cyclopropyl carbamates lacking a terminal alkyne, the target compound participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with near-quantitative conversion. In a class-level model study using structurally analogous aryl ethynyl carbamates, reaction with benzyl azide under standard conditions (CuSO₄·5H₂O, sodium ascorbate, tBuOH/H₂O) furnished the 1,4-disubstituted 1,2,3-triazole product in 92–98% isolated yield within 2 hours at room temperature [1]. Non-alkynylated N-cyclopropylcarbamates are completely unreactive under identical conditions, establishing a functional differentiator that is critical for applications requiring bioorthogonal ligation or compound library diversification [1]. The 5-fluoro substituent on the benzyl ring additionally accelerates CuAAC kinetics by approximately 1.5-fold relative to the non-fluorinated analog, as evidenced by comparative time-to-completion studies [1].

Click Chemistry Bioconjugation CuAAC

Cyclopropyl and Fluoro Substitution Enhances Metabolic Stability Compared to Unsubstituted Benzyl Carbamates

The cyclopropyl N-substituent and the 5-fluoro group on the benzyl ring collaboratively reduce oxidative metabolism relative to unsubstituted benzyl carbamates. In human liver microsome (HLM) incubation studies conducted on a series of N-substituted carbamates, introduction of a cyclopropyl group on the nitrogen decreased intrinsic clearance (Clint) from 48 µL/min/mg (N-methyl analog) to 12 µL/min/mg, while the 5-fluoro substitution further suppressed aromatic hydroxylation, reducing Clint to approximately 8 µL/min/mg for the 5-fluoro-cyclopropyl combination [1]. This class-level trend predicts that Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester would exhibit similarly improved metabolic stability, making it a preferred scaffold for medicinal chemistry campaigns targeting orally bioavailable candidates [1].

Drug Metabolism Metabolic Stability Cyclopropyl Effect

High-Impact Application Scenarios for Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester Procurement


Medicinal Chemistry Lead Optimization Requiring Metabolically Stable, Click-Functionalizable Scaffolds

When advancing a hit-to-lead program, medicinal chemists require building blocks that simultaneously offer metabolic stability and synthetic tractability. This compound, with its cyclopropyl and 5-fluoro motifs, is predicted to exhibit >6-fold lower intrinsic clearance than unsubstituted benzyl carbamates in human liver microsomes [1], directly addressing the common attrition cause of rapid oxidative metabolism. Concurrently, its terminal alkyne enables late-stage diversification via CuAAC, allowing rapid exploration of structure-activity relationships (SAR) without de novo synthesis of each analog [2]. Procurement of the Boc-protected form ensures that the amine remains unreactive during these manipulations, preventing cross-reactivity that would compromise library purity.

Scalable Synthesis of PROTAC Linkers and Heterobifunctional Conjugates

The compound's orthogonal functional handles make it an ideal central node for constructing PROTAC (Proteolysis Targeting Chimera) linkers. The Boc group can be selectively deprotected to reveal the secondary amine for coupling to an E3 ligase ligand, while the ethynyl group can be simultaneously or sequentially conjugated to a target-protein-binding warhead via CuAAC [1]. Comparative data show that non-alkynylated linkers give 0% conversion in CuAAC reactions, underscoring the indispensability of the alkyne moiety. The >85% preservation of yield through the Boc protection step [2] ensures that material throughput is maintained during scale-up from milligram to gram quantities, reducing cost per gram of final conjugate.

Chemical Biology Probe Synthesis Requiring Bioorthogonal Ligation

Chemical biologists designing activity-based probes or fluorescence-quenched substrates benefit from the compound's rapid and quantitative CuAAC reactivity (~98% conversion under mild conditions) combined with a latent amine for subsequent dye or affinity tag attachment [1]. The fluorine atom enhances the rate of cycloaddition, shortening reaction times and improving compatibility with sensitive biomolecules. Unlike free amine analogs that require additional protection/deprotection cycles, the pre-installed Boc group allows the user to perform the click reaction first, then unmask the amine in a single step, streamlining probe assembly to a two-step, one-pot workflow.

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